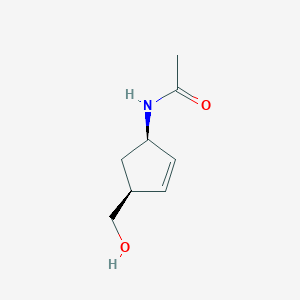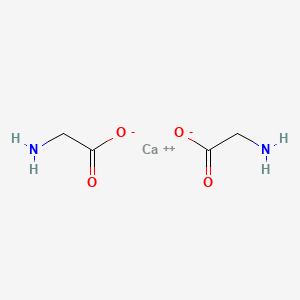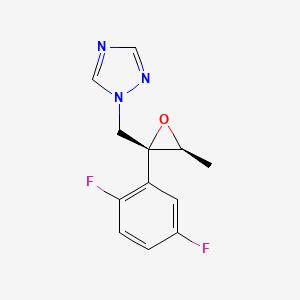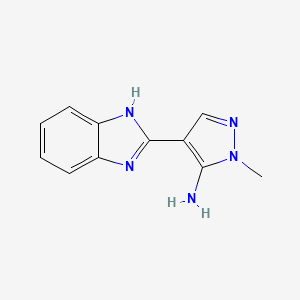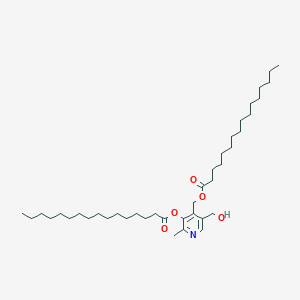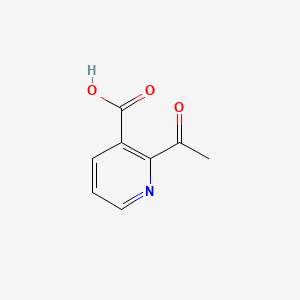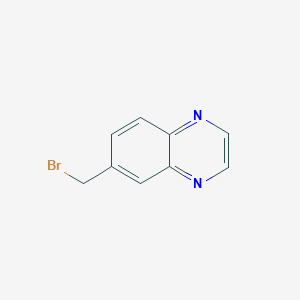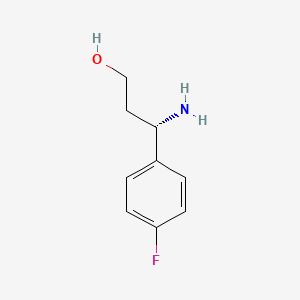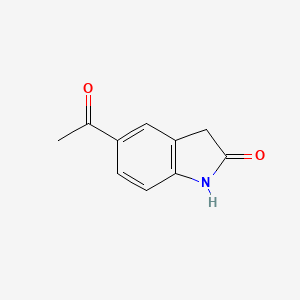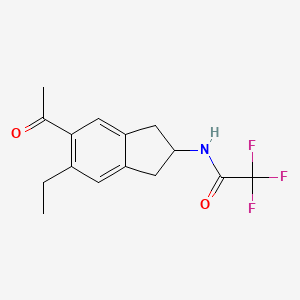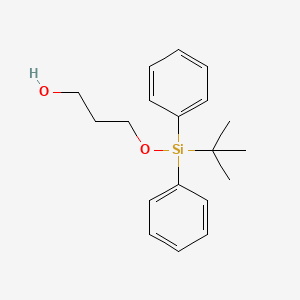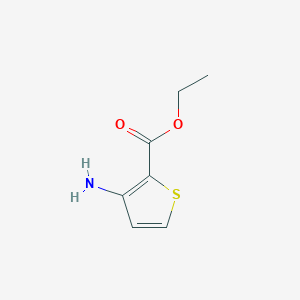
Hexane-1,2-diamine
Overview
Description
Hexane-1,2-diamine is an organic compound with the molecular formula C6H16N2. It is a type of diamine, which means it contains two amino groups (-NH2) attached to adjacent carbon atoms in a six-carbon chain.
Mechanism of Action
Target of Action
Hexane-1,2-diamine, also known as 1,2-Hexanediamine, is a diamine compound with a hexamethylene hydrocarbon chain terminated with amine functional groups It has been found to interact with a putative agmatinase in the organism deinococcus radiodurans .
Mode of Action
The mode of action of this compound is primarily through its interaction with its targets. As a diamine, it can form multiple bonds and participate in various chemical reactions. For instance, it is used in the production of polymers, where it acts as a linker between polymer chains . It is also involved in the hydrogenation of adiponitrile .
Biochemical Pathways
It plays a crucial role in the synthesis of polyurethanes and poly(ether-urethane-urea)s . In these processes, this compound acts as a chain extender, affecting the mechanical performance of the resulting materials .
Result of Action
The result of this compound’s action depends on its application. In polymer production, it contributes to the formation of strong, durable materials . In biochemical contexts, its effects would depend on the specific targets and pathways involved.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, in the production of poly(ether-urethane-urea)s, the presence of bio-based diamine results in changes in the mechanical and thermo-mechanical properties of the prepared materials . The increasing content of bio-based diamine resulted in increasing of tensile modulus and decreasing of tensile strength and elongation at break .
Biochemical Analysis
Biochemical Properties
Hexane-1,2-diamine is a primary aliphatic amine group . It is a Bronsted base, capable of accepting a hydron from a donor
Cellular Effects
It has been observed that NRel-4 cells, which possess cellular plasmalogen levels that are 10% of control CHO cells, demonstrated 2- to 3-fold increases in cellular diamine levels . These diamine levels were normalized by plasmalogen replacement .
Molecular Mechanism
It is known to be a monoalkylamine, an organic compound containing a primary aliphatic amine group
Temporal Effects in Laboratory Settings
In laboratory settings, it has been observed that adding this compound to drilling fluids effectively increases the thermal stability of the rheological parameters of drilling fluids such as apparent viscosity, plastic viscosity, yield point, and gel strength up to 350 °F .
Metabolic Pathways
Several synthetic pathways of this compound have been proposed based on glutamate or adipic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexane-1,2-diamine can be synthesized through various methods. One common approach involves the aminolysis of activated aziridines with aromatic amines under mild reaction conditions, catalyzed by indium tribromide . Another method includes the one-pot diamination of simple unactivated alkenes using an electrophilic nitrene source and amine nucleophiles, which provides rapid access to vicinal diamines with good yield and regioselectivity .
Industrial Production Methods: Industrial production of this compound often involves the hydrogenation of adiponitrile, a process that is conducted on molten adiponitrile diluted with ammonia, using catalysts based on cobalt and iron .
Chemical Reactions Analysis
Types of Reactions: Hexane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Oximes, nitriles.
Reduction: Primary amines.
Substitution: Alkylated or acylated diamines.
Scientific Research Applications
Hexane-1,2-diamine has a wide range of applications in scientific research:
Biology: It serves as a precursor for the synthesis of biologically active compounds and is used in the study of enzyme mechanisms.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drugs that target specific enzymes or receptors.
Comparison with Similar Compounds
Hexane-1,2-diamine can be compared with other similar compounds, such as:
Ethylenediamine (1,2-diaminoethane): A smaller diamine with two carbon atoms between the amino groups.
1,6-Diaminohexane (Hexane-1,6-diamine): A structural isomer with amino groups at the terminal positions of the six-carbon chain.
1,2-Diaminopropane: A chiral diamine with three carbon atoms and amino groups on adjacent carbons.
Uniqueness: this compound is unique due to its vicinal diamine structure, which allows it to form stable chelates with metal ions and participate in specific chemical reactions that other diamines may not readily undergo .
Properties
IUPAC Name |
hexane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2/c1-2-3-4-6(8)5-7/h6H,2-5,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQUBHIPPUVHCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40438747 | |
| Record name | Hexane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40438747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13880-27-8 | |
| Record name | Hexane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40438747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Hexane-1,2-diamine, often used in the form of its derivatives, interact with biological targets like DNA?
A: Research shows that when this compound is incorporated into a Cu(II) complex with a Schiff base ligand, the resulting complex interacts with DNA. [] This interaction appears to occur through a combination of non-classical intercalation and static interaction, as suggested by viscosity measurements, fluorescent spectroscopy, absorption spectra, and cyclic voltammetry. [] Essentially, the complex can insert itself between DNA base pairs while also engaging in electrostatic interactions with the DNA backbone.
Q2: Can you provide an example of how this compound is used to create a catalyst and what is the catalyst's structure?
A: A chiral titanium complex utilizing this compound as a building block has been developed for asymmetric catalysis. [] The complex, TiCl2L [H2L = (R,R)-N,N′-bis(3,5-di-tert-butylsalicylidene)this compound], features the diamine incorporated into a salen-type ligand. This ligand coordinates to a titanium center, forming the active catalytic species. []
Q3: Are there any examples of this compound derivatives impacting ion channels?
A: Yes, a derivative of this compound, U-50,488H (a benzeneacetamide kappa opioid receptor agonist), has been shown to block cardiac sodium channels. [] This blockade is both concentration-dependent and use-dependent, meaning its potency increases with higher stimulation frequencies. [] U-50,488H's structure suggests that specific molecular features of this class of compounds might be responsible for their interaction with the sodium channel. [] This finding could potentially be used in the development of new antiarrhythmic drugs.
Q4: What spectroscopic techniques are typically used to characterize compounds containing this compound?
A4: Researchers frequently utilize a combination of spectroscopic methods to characterize compounds containing this compound. These methods include:
- 1H-NMR spectroscopy: This technique provides information about the hydrogen atoms within the molecule and their chemical environment. []
- MS spectroscopy: This technique determines the molecular weight and fragmentation pattern of the compound. []
- IR spectroscopy: This method identifies functional groups present in the compound by analyzing the molecule's vibrations. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


